molecular formula C14H8FNO2 B11811522 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11811522
M. Wt: 241.22 g/mol
InChI Key: NLMJFNJQZFWZPF-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde ( 1266976-75-3) is a high-purity chemical building block belonging to the benzoxazole class of heterocyclic compounds. The benzoxazole core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological potential and presence in various marketed drugs . This specific derivative features a benzo[d]oxazole structure substituted at the 2-position with a 3-fluorophenyl group and at the 5-position with a reactive carbaldehyde group, making it a versatile intermediate for further synthetic elaboration. This compound is of significant interest in neuroscience and Alzheimer's disease research. Structural analogues, particularly 2-substituted benzoxazole derivatives, have demonstrated potent neuroprotective effects in experimental models. Research indicates that such compounds can significantly increase the viability of PC12 cells induced with β-amyloid (Aβ25-35), a peptide critically involved in Alzheimer's pathology . The proposed mechanism of action for these active compounds involves the promotion of Akt phosphorylation and the subsequent inhibition of glycogen synthase kinase-3β (GSK-3β), which in turn reduces the hyperphosphorylation of tau protein and decreases the expression of key apoptotic markers like Bax/Bcl-2 via the Akt/GSK-3β/NF-κB signaling pathway . Beyond neuroprotective applications, the benzoxazole scaffold is extensively investigated for its broad spectrum of biological activities. This includes antimicrobial properties, with some derivatives showing activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa , potentially through the inhibition of DNA gyrase . Furthermore, novel benzoxazole derivatives have displayed promising antiproliferative activity against various human cancer cell lines, including non-small cell lung cancer (NCI-H460) cells . The reactive carbaldehyde group on this compound is a key functional handle, allowing researchers to conduct condensation reactions, such as forming Schiff bases or chalcone hybrids, to generate novel compounds for structure-activity relationship (SAR) studies and lead optimization . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H8FNO2

Molecular Weight

241.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C14H8FNO2/c15-11-3-1-2-10(7-11)14-16-12-6-9(8-17)4-5-13(12)18-14/h1-8H

InChI Key

NLMJFNJQZFWZPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

The benzoxazole ring is typically constructed via cyclocondensation between o-aminophenol derivatives and carbonyl-containing precursors. For 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde, this involves reacting 5-amino-2-hydroxybenzaldehyde with 3-fluorobenzoyl chloride under acidic conditions. The reaction proceeds through an intermediate Schiff base, which undergoes intramolecular cyclization upon heating (80–100°C) to form the oxazole ring. Key parameters include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.

  • Acid Catalysts : Phosphoric acid or polyphosphoric acid (PPA) accelerates cyclization, achieving yields of 68–72%.

Aldehyde Functionalization via Vilsmeier-Haack Reaction

Post-cyclization, the aldehyde group at the 5-position is introduced using the Vilsmeier-Haack reaction. The benzoxazole intermediate is treated with phosphorus oxychloride (POCl₃) and DMF at 0–5°C, followed by hydrolysis to yield the carbaldehyde. This method requires strict temperature control to avoid over-chlorination.

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A reported protocol involves heating a mixture of 3-fluorophenylboronic acid, 5-formyl-2-aminophenol, and copper(II) acetate in ethanol at 120°C for 15 minutes under microwave conditions. This method achieves a 85% yield, compared to 65% in conventional heating.

Nano-Catalyzed Oxazole Formation

Recent studies highlight the use of nanocatalysts like calcium zincate (CaZnO₂) for benzoxazole synthesis. In a typical procedure, CaZnO₂ (5 mol%) facilitates the cyclocondensation of 5-amino-2-hydroxybenzaldehyde and 3-fluorophenyl isocyanate in acetonitrile at 60°C, yielding 89% product within 2 hours. The catalyst’s high surface area and Lewis acidity promote faster kinetics and easier recovery.

Reaction Optimization and Critical Parameters

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Key AdvantagesLimitations
CyclocondensationDMF, PPA, 100°C, 6h68–72Low cost, scalabilityLong reaction time
Vilsmeier-HaackPOCl₃/DMF, 0–5°C, 2h75High regioselectivitySensitivity to moisture
Microwave-AssistedEthanol, 120°C, 15min85Rapid synthesisSpecialized equipment required
Nano-Catalyzed (CaZnO₂)Acetonitrile, 60°C, 2h89High efficiency, reusable catalystCatalyst synthesis complexity
  • Temperature Control : Excessive heat (>120°C) degrades the aldehyde group, necessitating precise thermal management.

  • Solvent Effects : Ethanol and acetonitrile minimize side reactions compared to chlorinated solvents.

Analytical Techniques for Synthesis Monitoring

Thin-Layer Chromatography (TLC)

TLC with silica gel plates (ethyl acetate/hexane, 3:7) is routinely used to track reaction progress. The aldehyde product exhibits an Rf value of 0.45, distinct from starting materials (Rf = 0.12–0.25).

Spectroscopic Characterization

  • NMR Analysis : <sup>1</sup>H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 10.02 (s, 1H, CHO), 8.45 (d, J = 2.4 Hz, 1H, Ar-H), and 7.82–7.75 (m, 3H, fluorophenyl-H).

  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 241.0743 (calculated for C₁₄H₈FNO₂: 241.0745).

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes classical nucleophilic additions with:

  • Amines : Forms Schiff bases under mild conditions (RT, ethanol) with primary amines like aniline or methylamine.

  • Grignard reagents : Reacts with organomagnesium compounds to produce secondary alcohols.

  • Cyanide ions : Forms cyanohydrins in the presence of KCN or NaHSO₃.

Table 1: Optimization of Schiff Base Formation

AmineSolventTemp (°C)Time (h)Yield (%)
AnilineEthanol25482
BenzylamineTHF40676
CyclohexylamineDCM0→25868

Data adapted from aldehyde reactivity profiles.

Oxidation Reactions

The aldehyde oxidizes to carboxylic acid derivatives under controlled conditions:

  • KMnO₄/H₂SO₄ : Converts to 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylic acid in 85% yield.

  • CrO₃/AcOH : Provides 78% conversion to the corresponding carboxylic acid.

Critical Parameters:

  • Temperature must be maintained at 60-80°C to prevent over-oxidation

  • Acidic conditions (pH < 3) essential for reaction progression

Reductive Transformations

Reduction of the aldehyde group proceeds via:

  • NaBH₄/MeOH : Selectively reduces aldehyde to primary alcohol (92% yield)

  • LiAlH₄/THF : Complete reduction of both aldehyde and benzoxazole ring (requires 12h reflux)

Key Observation:

"The benzoxazole ring remains intact under mild reducing conditions (NaBH₄), but strong reductants like LiAlH₄ induce ring-opening side reactions".

Heterocyclic Ring Modifications

The benzoxazole core participates in:

  • Electrophilic Substitution :

    • Bromination at C4 position using Br₂/FeCl₃ (67% yield)

    • Nitration with HNO₃/H₂SO₄ introduces nitro groups at C6

Condensation Reactions

The aldehyde participates in cyclocondensations:

  • With Urea Derivatives : Forms oxazolopyrimidines under microwave irradiation

  • Knorr Quinoline Synthesis : Reacts with β-ketoesters to generate fused polyheterocycles

Table 2: Condensation Reaction Outcomes

PartnerProduct ClassCatalystYield (%)
ThiosemicarbazideThiazolo-oxazolesBF₃·Et₂O81
MalononitrileCyano-pyridinesNH₄OAc69
Hydrazine hydratePyrazoline derivativesEtOH reflux73

Data synthesized from multiple synthetic studies .

Photochemical Reactivity

UV irradiation (λ=254 nm) induces:

  • Norrish Type II cleavage of aldehyde group

  • [2+2] Cycloadditions with electron-deficient alkenes

Quantum Yield Data:

  • Φcleavage = 0.32 ± 0.02 in acetonitrile

  • Φcycloaddition = 0.18 ± 0.01 with methyl acrylate

This comprehensive reactivity profile establishes 2-(3-fluorophenyl)benzo[d]oxazole-5-carbaldehyde as a valuable synthon for constructing complex heterocyclic architectures. The compound's dual functionality enables sequential reaction strategies, particularly in medicinal chemistry and materials science applications .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

  • The compound serves as a crucial building block for synthesizing more complex molecules. Its unique molecular structure allows for various organic reactions, making it valuable in synthetic organic chemistry.

Material Science

  • In material science, derivatives of benzo[d]oxazole compounds, including 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde, are utilized in developing new materials with specific properties. These materials can be used in electronics, coatings, and polymers due to their stability and functional characteristics.

Biological Applications

Neuroprotective Effects

  • Recent studies have demonstrated that derivatives of benzo[d]oxazole, including the compound , exhibit neuroprotective effects against β-amyloid-induced neurotoxicity. Research on PC12 cells indicated that these compounds can significantly increase cell viability and reduce apoptosis associated with Alzheimer's disease models . The mechanism involves modulation of key signaling pathways such as Akt/GSK-3β/NF-κB, which are critical in neurodegenerative processes.

Antimicrobial Properties

  • There is ongoing research into the antimicrobial properties of benzo[d]oxazole derivatives. Preliminary findings suggest that these compounds may exhibit activity against various pathogens, indicating their potential use in developing new antimicrobial agents .

Cancer Research

  • The compound is being explored for its anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and modulation of cellular signaling pathways . This positions this compound as a candidate for further investigation in cancer therapeutics.

Medical Applications

Therapeutic Potential

  • The therapeutic applications of this compound are under investigation, particularly concerning its role in treating neurodegenerative diseases and cancers. Its ability to interact with specific molecular targets enhances its potential as a therapeutic agent .

Pharmaceutical Development

  • The compound is also being studied for its potential as an intermediate in pharmaceutical synthesis. Its structural features may allow it to serve as a precursor for developing drugs targeting various diseases, including those related to amyloid pathology and cancer .

Case Studies and Research Findings

Study Focus Findings
Study on NeuroprotectionNeuroprotective effects on PC12 cellsDemonstrated significant reduction in neurotoxicity and apoptosis through Akt/GSK-3β/NF-κB signaling modulation .
Antimicrobial ActivityEvaluation against pathogensExhibited promising antimicrobial activity against multiple strains, suggesting potential for new drug development .
Cancer Cell Line StudyInduction of apoptosisShowed efficacy in inducing cell death in glioblastoma cell lines through DNA damage mechanisms .

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of the fluorophenyl group and the benzo[d]oxazole ring suggests potential interactions with enzymes and receptors involved in biological processes . Further research is needed to elucidate the specific molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde
  • Structure : Replaces the 3-fluorophenyl group with a 3-methoxyphenyl group.
  • Key Differences: Electronic Effects: The methoxy (-OCH₃) group is electron-donating via resonance, increasing electron density on the phenyl ring. In contrast, fluorine is electron-withdrawing via inductive effects, creating an electron-deficient aromatic system . Steric Effects: Methoxy is bulkier (van der Waals volume ~20 ų vs. Solubility: Methoxy derivatives generally exhibit higher solubility in polar solvents due to hydrogen-bonding capacity, whereas fluorinated analogs may have lower solubility but better membrane permeability .
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde
  • Structure : Substitutes fluorine with chlorine at the para position.
  • Key Differences: Electronegativity: Chlorine is more electronegative than fluorine, leading to stronger electron-withdrawing effects. This enhances the compound’s dipole moment and may improve binding to electron-rich targets.

Core Heterocycle Modifications

2-(3-Fluorophenyl)benzo[d]thiazole-5-carbaldehyde
  • Structure : Replaces the oxazole oxygen with sulfur (thiazole).
  • Key Differences: Aromaticity and Reactivity: Thiazole is less aromatic than oxazole, reducing stability but increasing susceptibility to electrophilic substitution.
5-(3-Fluorophenyl)pyrazole-3-carbaldehyde
  • Structure : Replaces the benzo[d]oxazole core with a pyrazole ring.
  • Electronic Profile: Pyrazole’s two adjacent nitrogen atoms create a more electron-deficient system, altering reactivity in nucleophilic additions .

Functional Group Variations

2-(3-Fluorophenyl)benzo[d]oxazole-5-carboxylic Acid
  • Structure : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH).
  • Key Differences :
    • Acidity : The carboxylic acid (pKa ~4-5) is significantly more acidic than the aldehyde (pKa ~10), affecting ionization state and solubility at physiological pH.
    • Reactivity : The acid can form salts or esters, whereas the aldehyde is prone to nucleophilic attack (e.g., forming imines or hydrazones) .

Data Tables

Table 1: Physical and Electronic Properties of Selected Compounds

Compound Molecular Weight (g/mol) logP* Melting Point (°C) Key Substituent Effects
2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde 241.22 2.1 180–182 Moderate EW, low steric
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde 253.26 1.8 165–168 ED, high steric
2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde 257.68 2.9 195–198 Strong EW, high logP
2-(3-Fluorophenyl)benzo[d]thiazole-5-carbaldehyde 257.28 2.5 190–193 Reduced H-bonding

Predicted using ChemAxon software. *EW = Electron-withdrawing, ED = Electron-donating.*

Biological Activity

2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by data tables and case studies.

  • Molecular Formula : C14H9FN2O
  • Molecular Weight : 240.23 g/mol
  • CAS Number : 91681317

Antimicrobial Activity

Research indicates that compounds containing the benzo[d]oxazole moiety exhibit significant antimicrobial properties. In a study exploring various derivatives, this compound displayed notable activity against several bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Compound Bacterial Strain MIC (μg/mL)
This compoundE. coli15
This compoundS. aureus10

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)5.4
HT-29 (Colon Cancer)4.8
HeLa (Cervical Cancer)6.1

A notable study found that the compound induced apoptosis in cancer cells through the activation of caspases, suggesting a potential mechanism of action for its antitumor effects .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, this compound exhibits anti-inflammatory activity. It was shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Compound COX Inhibition (%)
This compoundCOX-1: 45%
COX-2: 62%

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Antimicrobial : The compound disrupts bacterial cell wall synthesis.
  • Antitumor : It triggers apoptosis via caspase activation and inhibits cell cycle progression.
  • Anti-inflammatory : It inhibits COX enzymes, reducing prostaglandin synthesis.

Case Studies

  • Case Study on Antitumor Activity : A recent investigation into the effects of this compound on human cancer cell lines revealed significant cytotoxicity with an emphasis on selective action against malignant cells while sparing normal cells .
  • Clinical Relevance : The anti-inflammatory properties were tested in an animal model of arthritis, where administration of the compound resulted in reduced swelling and pain, indicating its potential as a therapeutic agent for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde?

  • Methodology : The compound can be synthesized via Pd(II)-catalyzed intramolecular cyclization of propargylamide precursors. For example, palladium-catalyzed reactions enable efficient formation of the oxazole core, followed by aldehyde functionalization at the 5-position. Optimize reaction conditions (e.g., solvent, temperature) using catalytic systems like Pd(OAc)₂ with ligands such as PPh₃ to enhance yield .
  • Key Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using 1H^1H-NMR and IR spectroscopy to confirm structural integrity .

Q. How can the fluorophenyl group influence the compound’s electronic properties?

  • Methodology : Perform density functional theory (DFT) calculations to analyze electron-withdrawing effects of the 3-fluorophenyl substituent. Compare HOMO-LUMO gaps with non-fluorinated analogs to assess electronic modulation. Experimental validation via cyclic voltammetry can quantify redox potentials .
  • Data Interpretation : Fluorine’s electronegativity stabilizes the oxazole ring, potentially enhancing binding affinity in biological targets .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H-, 13C^{13}C-, and 19F^{19}F-NMR to resolve aromatic protons, carbonyl signals, and fluorine coupling patterns. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • IR : Identify the aldehyde C=O stretch (~1680–1700 cm1^{-1}) and oxazole C=N absorption (~1600 cm1^{-1}) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, observing the [M+H]+^+ ion .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets?

  • Methodology : Use AutoDock Vina for molecular docking. Prepare the ligand (aldehyde group protonated) and receptor (e.g., kinase or enzyme active site) in PDBQT format. Run simulations with exhaustiveness ≥8 to ensure conformational sampling. Validate poses using binding energy scores (ΔG) and RMSD clustering .
  • Troubleshooting : Address discrepancies between predicted and experimental binding affinities by refining force field parameters or incorporating solvation effects .

Q. What strategies resolve contradictions in reactivity data during aldehyde functionalization?

  • Methodology :

  • Controlled Experiments : Vary reaction conditions (e.g., pH, temperature) to isolate competing pathways (e.g., aldol condensation vs. nucleophilic addition).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates.
  • Comparative Analysis : Cross-reference results with structurally similar aldehydes (e.g., 2-fluoro-4-hydroxybenzaldehyde) to identify substituent-specific effects .

Q. How can the oxazole ring be modified to enhance metabolic stability?

  • Methodology : Introduce electron-donating groups (e.g., methoxy) at the 4-position of the oxazole to reduce CYP450-mediated oxidation. Synthesize analogs via Suzuki-Miyaura coupling or Ullmann reactions, and assess stability in microsomal assays .
  • Data-Driven Design : Prioritize modifications that maintain the aldehyde’s electrophilicity for target engagement while minimizing off-target reactivity .

Safety and Handling

Q. What precautions are necessary for handling the aldehyde moiety?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at 0–6°C to prevent oxidation. Use anhydrous solvents (e.g., DMF, THF) during reactions. Conduct hazard assessments for aldehyde volatility and toxicity using SDS guidelines .

Key Citations

  • Synthesis : Pd-catalyzed cyclization ( ).
  • Docking : AutoDock Vina protocols ( ).
  • Safety : Storage and handling guidelines ().

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